molecular formula C13H16O2 B13316400 methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate

methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate

Cat. No.: B13316400
M. Wt: 204.26 g/mol
InChI Key: ZCKJJTYJKDQPJX-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate is an ester derivative featuring a 2,3-dihydro-1H-indene backbone substituted at the 5-position with a propanoate methyl ester group. The compound’s indene core, a partially hydrogenated bicyclic aromatic system, confers unique steric and electronic properties, while the ester functional group enhances solubility and reactivity compared to non-polar analogs. Such compounds are often intermediates in pharmaceutical or materials chemistry due to their tunable physicochemical properties .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate

InChI

InChI=1S/C13H16O2/c1-9(13(14)15-2)11-7-6-10-4-3-5-12(10)8-11/h6-9H,3-5H2,1-2H3

InChI Key

ZCKJJTYJKDQPJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Indane Core and Functionalization

The indane nucleus (2,3-dihydro-1H-indene) can be synthesized or functionalized via:

Introduction of the Propanoate Side Chain

A common approach to introduce the methyl propanoate substituent at the 5-position involves:

Esterification

The final methyl ester can be prepared by:

Example Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Friedel-Crafts acylation Benzene derivative + acyl chloride + AlCl3 Formation of ketone-substituted benzene
2 Cyclization Acid catalysis or thermal Formation of indanone derivative
3 Reduction NaBH4 or catalytic hydrogenation Conversion of ketone to indanol (dihydroindene)
4 Lithiation and alkylation n-BuLi, then methyl 2-bromopropanoate Introduction of propanoate side chain
5 Esterification Methanol, HCl catalyst Formation of methyl ester

Research Findings and Analytical Data

While direct literature specifically on methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate is limited, related indane derivatives have been synthesized and characterized by:

  • Spectroscopic methods: Proton and carbon-13 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry confirm the structure and purity.
  • Chromatographic techniques: Column chromatography for purification.
  • Yields: Typical yields for each step range from moderate to high (40-95%), depending on reaction conditions and substrate purity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Friedel-Crafts Acylation + Cyclization Acyl chloride, AlCl3, acid catalysis Straightforward ring construction Requires careful control to avoid polyacylation
Reduction of Indanone Sodium borohydride or catalytic hydrogenation Mild conditions, good selectivity Over-reduction risk
Lithiation and Alkylation n-Butyllithium, alkyl halides Enables regioselective substitution Sensitive to moisture, requires low temperature
Fischer Esterification Methanol, acid catalyst Simple and efficient ester formation Equilibrium reaction, requires removal of water

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2,3-dihydro-1H-inden-5-yl)propanoic acid.

    Reduction: 2-(2,3-dihydro-1H-inden-5-yl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, esters like this compound can be hydrolyzed by esterases to produce the corresponding alcohol and acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share the 2,3-dihydro-1H-inden-5-yl backbone but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties/Applications
Methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate C₁₃H₁₆O₂ ~204.27 g/mol Ester Likely intermediate in organic synthesis
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine C₁₂H₁₇N 175.27 g/mol Primary amine Psychoactive potential (NPS candidate)
1-(2,3-Dihydro-1H-inden-5-yl)-propan-1-one C₁₂H₁₄O 174.24 g/mol Ketone High LogP (2.768), hydrophobic
(S)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanoic acid C₁₃H₁₆O₂S 260.33 g/mol Thiol, carboxylic acid Enzyme inhibition (biological studies)

Key Observations:

  • Functional Group Impact: The ester group in the target compound enhances polarity compared to the amine (–6) and ketone () analogs, suggesting improved solubility in polar solvents.
  • Psychoactivity: The amine derivative (1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine) is flagged as a novel psychoactive substance (NPS), highlighting the pharmacological relevance of indene-based scaffolds .

Physicochemical Properties

  • Synthesis and Stability: Methyl esters are typically synthesized via Fischer esterification or nucleophilic acyl substitution. In contrast, the amine analog may require reductive amination or Grignard reactions, as seen in cathinone derivatives () .

Analytical Characterization

Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for distinguishing between these analogs. For example:

  • HRMS: The amine derivative (C₁₂H₁₇N) would exhibit a molecular ion at m/z 175.27, while the ester (C₁₃H₁₆O₂) would show m/z 204.27 .
  • NMR: The ester’s methoxy group (~δ 3.6–3.8 ppm) and carbonyl resonance (~δ 170 ppm) would differ markedly from the amine’s NH₂ signals (~δ 1.5–2.5 ppm) .

Research Findings and Challenges

  • Synthetic Complexity: Indene-based compounds often require regioselective functionalization. For instance, the synthesis of 3-hydroxy-2-phenyl-2,3-dihydro-1H-inden-1-one () involves multi-step oxidation and cyclization, which may parallel routes for the target ester .
  • Regulatory Gaps: The rapid emergence of indene-derived NPS (e.g., 5F-PCN in –6) underscores the need for updated analytical databases and legislative frameworks .

Biological Activity

Methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indene ring structure, which is known to influence its interaction with biological targets. The compound can be represented as follows:

C12H14O2\text{C}_{12}\text{H}_{14}\text{O}_2

This structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure enables it to modulate the activity of these targets, leading to various biological effects.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant : The presence of the indene structure may contribute to antioxidant properties, protecting cells from oxidative stress.
  • Antimicrobial : Some derivatives have demonstrated antimicrobial activity against various pathogens.

Case Studies

  • Anti-inflammatory Activity : A study on similar compounds highlighted their ability to inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro .
  • Antioxidant Properties : Research demonstrated that methyl derivatives with indene structures scavenged free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
  • Antimicrobial Effects : A comparative study found that compounds with the indene moiety exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential as novel antimicrobial agents .

Comparative Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory25 ± 5
Similar Compound AAntioxidant15 ± 3
Similar Compound BAntimicrobial30 ± 10

Mechanism Insights

MechanismDescriptionReference
NF-kB InhibitionReduces pro-inflammatory cytokine production
Free Radical ScavengingProtects against oxidative damage
Receptor BindingModulates receptor activity affecting cell signaling

Q & A

Basic: What are the optimal synthetic routes for methyl 2-(2,3-dihydro-1H-inden-5-yl)propanoate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves esterification of the corresponding carboxylic acid or transesterification. Key steps include:

  • Catalyst Selection: Use acid catalysts (e.g., H₂SO₄) or enzymatic methods for esterification. For sterically hindered substrates, consider Mitsunobu conditions (e.g., DIAD/PPh₃) .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Example Protocol:

React 2-(2,3-dihydro-1H-inden-5-yl)propanoic acid with methanol (excess) under H₂SO₄ catalysis at 70°C for 12 hours.

Neutralize with NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

Purify via flash chromatography (hexane:EtOAc 8:2).

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify indene protons (δ 6.5–7.2 ppm), methyl ester (δ 3.6–3.8 ppm), and dihydroindene protons (δ 2.8–3.2 ppm) .
    • ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and quaternary carbons in the indene ring.
  • IR Spectroscopy: Look for ester C=O stretch (~1740 cm⁻¹) and C-O ester linkage (~1200 cm⁻¹).
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group).
  • X-ray Crystallography: Resolve stereochemistry and confirm molecular geometry for crystalline derivatives .

Data Interpretation Tip: Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) to resolve overlapping signals.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

  • Step 1: Re-examine sample purity via HPLC or GC-MS. Impurities (e.g., residual solvents) can distort NMR signals .
  • Step 2: Perform 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton-carbon correlations .
  • Step 3: Compare experimental data with Density Functional Theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA software). Adjust computational models for solvent effects .
  • Step 4: Validate crystal structure via X-ray diffraction if discrepancies persist .

Case Study: A 2022 study resolved conflicting NOE effects in a similar ester by synthesizing a deuterated analog to clarify spatial arrangements .

Advanced: What computational methods are suitable for studying the compound's reactivity or interaction with biological targets?

Methodological Answer:

  • Reactivity Studies:
    • Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., ester hydrolysis) and transition states.
    • Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Biological Interactions:
    • Perform molecular docking (AutoDock Vina) to assess binding affinity with enzymes (e.g., lipases) or receptors.
    • Run MD simulations (GROMACS) to study stability of ligand-protein complexes over 100 ns trajectories .

Validation: Cross-check docking results with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Stability: What are the recommended storage conditions to prevent decomposition, and how can degradation products be identified?

Methodological Answer:

  • Storage:
    • Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .
    • Use desiccants (silica gel) to avoid hydrolysis.
  • Degradation Analysis:
    • Accelerated stability testing (40°C/75% RH for 6 months) followed by LC-MS to identify hydrolyzed products (e.g., free carboxylic acid).
    • GC-MS headspace analysis to detect volatile byproducts (e.g., methanol from ester cleavage) .

Case Study: A 2021 study on ethyl propanoate derivatives identified formaldehyde as a degradation byproduct under acidic conditions .

Biological Assays: How to design experiments to assess the compound's potential bioactivity?

Methodological Answer:

  • In Vitro Screening:
    • Enzyme Inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay.
    • Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Mechanistic Studies:
    • Perform RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
    • Validate targets via siRNA knockdown or CRISPR-Cas9 .

Optimization: Include positive controls (e.g., cisplatin for cytotoxicity) and dose-response curves (IC₅₀ calculations) .

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